

Elucidation of the GPR84 Signaling Cascade in Macrophages: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1][2] Its expression is significantly upregulated under pro-inflammatory conditions, such as in the presence of lipopolysaccharide (LPS), hyperglycemia, and hypercholesterolemia.[2][3][4][5] GPR84 is activated by medium-chain fatty acids (MCFAs), with carbon chain lengths of 9-14, and several synthetic agonists.[6] [7] Upon activation, GPR84 modulates a range of crucial macrophage functions, positioning it as a key player in inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the GPR84 signaling cascade in macrophages, detailing the molecular pathways, quantitative data on ligand activation and cellular responses, and step-by-step protocols for key experimental investigations.

GPR84 Signaling Pathways in Macrophages

GPR84 signaling in macrophages is multifaceted, primarily operating through the G α i/o pathway, with potential inputs from G α 12/13 and β -arrestin signaling. These pathways culminate in pro-inflammatory responses and enhanced phagocytic activity.

Predominant Gαi/o-Mediated Signaling



The canonical signaling pathway for GPR84 involves its coupling to pertussis toxin (PTX)-sensitive Gαi/o proteins.[8] This interaction initiates a cascade of intracellular events that regulate both adenylyl cyclase activity and the activation of key kinase pathways.

1. Inhibition of Adenylyl Cyclase and Reduction of cAMP:

Upon agonist binding, GPR84 activates Gαi/o, which in turn inhibits adenylyl cyclase. This enzymatic inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][8] The reduction in cAMP can influence various downstream cellular processes, including gene transcription and the activity of protein kinase A (PKA).

2. Activation of PI3K/Akt, ERK, and NF-kB Pathways:

GPR84 activation has been shown to enhance the phosphorylation and activation of Akt, extracellular signal-regulated kinase (ERK), and the nuclear translocation of the p65 subunit of NF-κB, particularly in macrophages primed with inflammatory stimuli like LPS.[3][4][5][9] These signaling pathways are central to the control of cell survival, proliferation, and the expression of inflammatory mediators.[3] The activation of these kinases ultimately leads to the transcription of genes encoding pro-inflammatory cytokines and chemokines.

Diagram of GPR84 Gαi/o-Mediated Signaling

Caption: GPR84 activation leads to $G\alpha i/o$ -mediated inhibition of cAMP and activation of PI3K/Akt and ERK pathways.

Potential G α 12/13 and β -Arrestin Signaling

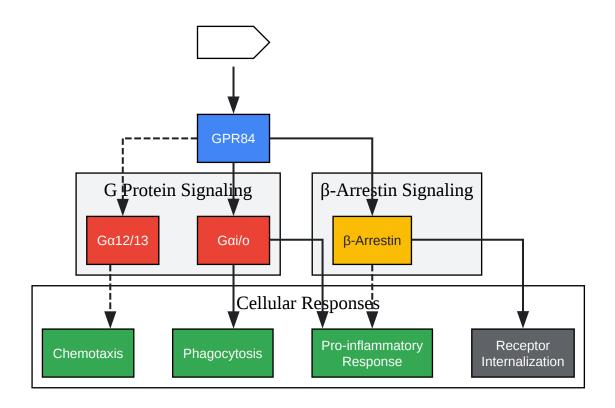
While $G\alpha i/o$ is the primary transducer of GPR84 signaling, evidence suggests potential coupling to other pathways that could contribute to the diverse functional outcomes observed in macrophages.

1. $G\alpha12/13$ Pathway: GPCRs coupled to $G\alpha12/13$ typically regulate cell morphology and motility through the activation of Rho GTPases. While not extensively characterized in the context of GPR84 in macrophages, this pathway could contribute to the observed changes in cell shape and migration.



2. β -Arrestin Recruitment: β -arrestins are multifunctional proteins that can mediate G protein-independent signaling and promote receptor internalization.[10][11][12][13] Some synthetic GPR84 agonists have been shown to be biased, favoring G protein signaling over β -arrestin recruitment.[7][14][15] This suggests that β -arrestin-mediated pathways could be selectively engaged to elicit specific cellular responses.

Diagram of Potential GPR84 Signaling Diversity



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Caption: GPR84 can potentially signal through G α i/o, G α 12/13, and β -arrestin pathways to elicit diverse cellular responses.

Macrophage Functional Responses to GPR84 Activation

The activation of GPR84 signaling cascades culminates in distinct functional changes in macrophages, primarily enhancing their pro-inflammatory and phagocytic capacities.



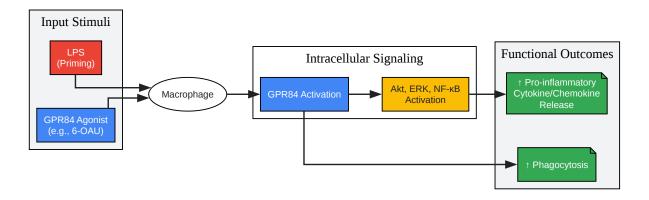
Enhanced Pro-inflammatory Mediator Expression

Activation of GPR84, particularly in LPS-primed macrophages, leads to a significant increase in the expression and secretion of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-12B, CCL2, CCL5, and CXCL1.[3][4][5][9] This pro-inflammatory phenotype is a direct consequence of the activation of the Akt, ERK, and NF-κB pathways.

Increased Phagocytosis

GPR84 activation has been demonstrated to trigger an increase in bacterial adhesion and phagocytosis by macrophages.[1][3][4][5][16][17] This pro-phagocytic function is dependent on Gαi signaling and can synergize with the blockade of "don't eat me" signals on cancer cells, such as CD47, to enhance tumor cell clearance.[1]

Diagram of GPR84-Mediated Macrophage Functional Workflow



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